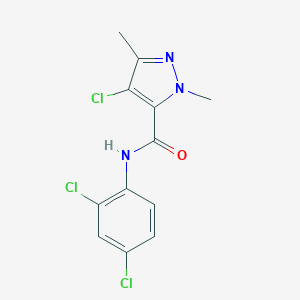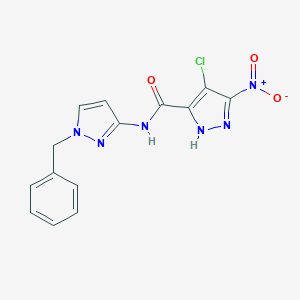
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in experiments.
Orientations Futures
There are several future directions for the research of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the significant areas of research is the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in scientific research, particularly in cancer treatment. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. While there are limitations to its use in experiments, there are several future directions for research that could lead to further advancements in its potential applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with 4-chloroaniline to obtain the final compound.
Applications De Recherche Scientifique
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various scientific research areas. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Formule moléculaire |
C12H10Cl3N3O |
|---|---|
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
4-chloro-N-(2,4-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-10(15)11(18(2)17-6)12(19)16-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H,16,19) |
Clé InChI |
PWLHFKMTPHHOKF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
